molecular formula C9H6FNO2 B6231470 6-fluoroindolizine-2-carboxylic acid CAS No. 1206981-79-4

6-fluoroindolizine-2-carboxylic acid

Cat. No. B6231470
CAS RN: 1206981-79-4
M. Wt: 179.1
InChI Key:
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Description

6-Fluoroindolizine-2-carboxylic acid (6-FICA) is an organic compound and a derivative of indolizine, a heterocyclic aromatic compound. 6-FICA is a versatile building block for organic synthesis and has found applications in various scientific fields, including organic synthesis, drug discovery, medicinal chemistry, and materials science. 6-FICA is also a useful tool for studying the structure and reactivity of organic compounds.

Scientific Research Applications

6-fluoroindolizine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as indolizines, indoles, and pyrroles. 6-fluoroindolizine-2-carboxylic acid has also been used in the synthesis of various organic compounds, such as indole derivatives, coumarins, and quinolines. In addition, 6-fluoroindolizine-2-carboxylic acid has been used in the synthesis of various pharmaceuticals, such as anti-cancer agents and thrombin inhibitors.

Mechanism of Action

The mechanism of action of 6-fluoroindolizine-2-carboxylic acid is not fully understood. However, it is believed that 6-fluoroindolizine-2-carboxylic acid can act as an electron donor or acceptor, depending on the reaction conditions. In addition, 6-fluoroindolizine-2-carboxylic acid can act as a nucleophile or electrophile, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoroindolizine-2-carboxylic acid are not fully understood. However, it has been shown to interact with various proteins, such as cytochrome P450 enzymes. In addition, 6-fluoroindolizine-2-carboxylic acid has been shown to inhibit the activity of various enzymes, such as thrombin and trypsin.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoroindolizine-2-carboxylic acid in laboratory experiments include its versatility, low cost, and ease of synthesis. 6-fluoroindolizine-2-carboxylic acid can be synthesized in a variety of ways, and it is a relatively inexpensive compound. In addition, 6-fluoroindolizine-2-carboxylic acid is a useful tool for studying the structure and reactivity of organic compounds.
The limitations of using 6-fluoroindolizine-2-carboxylic acid in laboratory experiments include its sensitivity to air and moisture, and its potential to form dimers. 6-fluoroindolizine-2-carboxylic acid is sensitive to air and moisture and should be stored in an airtight container in a cool, dry place. In addition, 6-fluoroindolizine-2-carboxylic acid can form dimers, which can interfere with the desired reaction.

Future Directions

The future of 6-fluoroindolizine-2-carboxylic acid is promising. It has potential applications in the synthesis of various organic compounds and pharmaceuticals, as well as in the study of the structure and reactivity of organic compounds. In addition, 6-fluoroindolizine-2-carboxylic acid could be used to study the biochemical and physiological effects of organic compounds. Furthermore, 6-fluoroindolizine-2-carboxylic acid could be used to develop new and improved synthetic methods for the synthesis of various organic compounds. Finally, 6-fluoroindolizine-2-carboxylic acid could be used to develop new and improved methods for the detection of organic compounds.

Synthesis Methods

6-fluoroindolizine-2-carboxylic acid can be synthesized in a variety of ways. The most common method is the condensation of 6-fluorobenzaldehyde with ethyl cyanoacetate. This reaction yields 6-fluoroindolizine-2-carboxylic acid and ethyl 2-cyanoacetate as the major products. Other methods of synthesis include the reaction of 6-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a Lewis acid, the reaction of 6-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst, and the reaction of 6-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoroindolizine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indol-2-one", "ethyl 2-bromoacetate", "potassium carbonate", "fluorine gas", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Ethylation of 2,3-dihydro-1H-indol-2-one with ethyl 2-bromoacetate in the presence of potassium carbonate to yield ethyl 2-(1H-indol-2-yl)acetate.", "Step 2: Conversion of ethyl 2-(1H-indol-2-yl)acetate to 2-(1H-indol-2-yl)acetic acid by hydrolysis with sodium hydroxide.", "Step 3: Fluorination of 2-(1H-indol-2-yl)acetic acid with fluorine gas in the presence of a catalyst to yield 6-fluoro-2-(1H-indol-2-yl)acetic acid.", "Step 4: Cyclization of 6-fluoro-2-(1H-indol-2-yl)acetic acid with hydrochloric acid to form 6-fluoroindolizine-2-carboxylic acid.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with diethyl ether followed by evaporation of the solvent to obtain the pure product." ] }

CAS RN

1206981-79-4

Product Name

6-fluoroindolizine-2-carboxylic acid

Molecular Formula

C9H6FNO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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